molecular formula C23H21N3O3S B2495773 (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1322260-61-6

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2495773
CAS RN: 1322260-61-6
M. Wt: 419.5
InChI Key: KZNGNSNGMKZOFF-VHXPQNKSSA-N
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Description

This compound belongs to a class of organic compounds that are characterized by the presence of a benzothiazole core, which is often associated with various biological activities. The specific structure incorporates functionalities that suggest potential for interaction with biological systems, although the focus here is on the chemical synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, starting with the preparation of the core benzothiazole ring followed by functionalization at specific positions. Techniques such as asymmetric synthesis are common for introducing chirality, a critical factor in the activity of many organic compounds (Katritzky et al., 1999).

Molecular Structure Analysis

X-ray crystallography is a pivotal method for determining the molecular structure, confirming the geometry around the molecule, and elucidating intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound. Studies on similar compounds have highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

The functional groups present in this compound, such as the benzamide and the thiazole, are reactive sites that can undergo various chemical reactions, including nucleophilic substitution and addition reactions. The presence of these functional groups also suggests that the compound could act as a ligand in coordination chemistry, forming complexes with metal ions, which could further modify its properties (Adhami et al., 2014).

Scientific Research Applications

Synthesis and Activity in Pharmaceutical Research

  • Nonsteroidal Anti-Inflammatory Drug Synthesis : A study by Lynch et al. (2006) discussed the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, exhibiting anti-inflammatory activity. These compounds, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide, are structurally related to the chemical and demonstrate its potential use in pharmaceuticals (Lynch et al., 2006).

  • Antifungal Activity : A study by Saeed et al. (2008) synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, which showed low to moderate antifungal activity. This indicates potential pharmaceutical applications of similar compounds in treating fungal infections (Saeed et al., 2008).

  • VEGF Receptor-2 Inhibition : Borzilleri et al. (2006) identified substituted aminothiazole-based analogues, including those structurally related to the compound , as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential therapeutic applications in cancer treatment (Borzilleri et al., 2006).

Applications in Chemical Synthesis and Molecular Studies

  • Synthesis of Novel Benzamides : A study by Saeed and Rafique (2013) involved the synthesis of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating the compound's relevance in the development of new benzamide derivatives (Saeed & Rafique, 2013).

  • Microwave Promoted Synthesis : Another study by Saeed (2009) highlighted the use of microwave irradiation for the efficient synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing advanced methods in chemical synthesis (Saeed, 2009).

  • Anti-HIV Activity : Saeed et al. (2011) prepared N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides and evaluated their anti-HIV activity. This highlights the potential use of similar compounds in antiviral research (Saeed et al., 2011).

properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-4-10-25-18-12-14(2)11-15(3)21(18)30-23(25)24-22(29)16-6-5-7-17(13-16)26-19(27)8-9-20(26)28/h4-7,11-13H,1,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNGNSNGMKZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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